1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol
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Overview
Description
1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol is an organic compound that features a carbazole moiety and a tolyl group. Carbazole derivatives are known for their applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The presence of the tolyl group can influence the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol typically involves the following steps:
Formation of Carbazole Derivative: The carbazole moiety can be synthesized through cyclization reactions involving aniline derivatives.
Attachment of Propanol Chain: The propanol chain can be introduced via nucleophilic substitution reactions.
Introduction of Tolyl Group: The tolyl group can be attached through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Solvent selection and purification techniques like recrystallization or chromatography are also crucial.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, modifying the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and in the development of new materials.
Biology: Potential use in biochemical assays and as a probe in molecular biology.
Medicine: Investigation into its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of dyes, pigments, and organic electronic materials.
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways. In materials science, its electronic properties could be exploited in organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
1-(9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol: Similar structure but with a para-tolyl group.
1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol: Similar structure but with a meta-tolyl group.
Uniqueness
1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol is unique due to the specific positioning of the tolyl group, which can influence its reactivity and properties compared to its para- and meta- counterparts.
Properties
IUPAC Name |
1-carbazol-9-yl-3-(2-methylanilino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-16-8-2-5-11-20(16)23-14-17(25)15-24-21-12-6-3-9-18(21)19-10-4-7-13-22(19)24/h2-13,17,23,25H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHMWIUXYRUUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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